MIC90 Potency Advantage: Plazomicin vs. Legacy Aminoglycosides Against Carbapenemase-Producing Enterobacteriaceae
Against a collection of 164 carbapenemase-producing Enterobacteriaceae (CPE) clinical isolates, Plazomicin exhibited an MIC90 of 1 mg/L, representing a 16-fold, 64-fold, and 256-fold greater potency than amikacin (MIC90 16 mg/L), tobramycin (MIC90 64 mg/L), and gentamicin (MIC90 256 mg/L), respectively [1]. The MIC range for Plazomicin (0.12–4 mg/L) showed no correlation with resistance phenotypes or carbapenemase types, indicating broad and consistent activity irrespective of the underlying β-lactamase mechanism [1]. In an independent evaluation of 300 clinical isolates, Plazomicin MIC90 was 4 mg/L, compared to 128 mg/L for amikacin and >256 mg/L for gentamicin and tobramycin [2].
| Evidence Dimension | In vitro antibacterial potency (MIC90) |
|---|---|
| Target Compound Data | 1 mg/L |
| Comparator Or Baseline | Amikacin MIC90: 16 mg/L; Tobramycin MIC90: 64 mg/L; Gentamicin MIC90: 256 mg/L |
| Quantified Difference | Plazomicin MIC90 is 16× lower than amikacin, 64× lower than tobramycin, and 256× lower than gentamicin |
| Conditions | Broth microdilution against 164 CPE isolates (VIM-1, KPC-2, OXA-48, IMP-22) |
Why This Matters
Lower MIC90 directly translates to a higher probability of achieving pharmacokinetic/pharmacodynamic (PK/PD) target attainment at clinically achievable doses, making Plazomicin the only viable aminoglycoside option against high-MIC CPE strains.
- [1] Rodríguez-Avial I, Pena I, Picazo JJ, Rodríguez-Avial C, Culebras E. In vitro activity of the next-generation aminoglycoside plazomicin alone and in combination with colistin, meropenem, fosfomycin or tigecycline against carbapenemase-producing Enterobacteriaceae strains. Int J Antimicrob Agents. 2015;46(6):616-621. View Source
- [2] Galani I, Nafplioti K, Adamou P, et al. Nationwide epidemiology of carbapenem resistant Klebsiella pneumoniae isolates from Greek hospitals, with regards to plazomicin and aminoglycoside resistance. BMC Infect Dis. 2019;19(1):167. View Source
